![molecular formula C11H18O B12940231 Bicyclo[3.3.3]undecan-3-one](/img/structure/B12940231.png)
Bicyclo[3.3.3]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[333]undecan-3-one is an organic compound with the molecular formula C₁₁H₁₈O It is a bicyclic ketone, characterized by a unique structure where three carbon atoms form a bridge between two cyclohexane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.3.3]undecan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular aldol condensation of a suitable diketone. The reaction conditions often require the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation of bicyclic precursors. The use of metal catalysts like palladium or platinum can facilitate the hydrogenation process, leading to the formation of the desired ketone.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[3.3.3]undecan-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bicyclo[3.3.3]undecan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bicyclo[3.3.3]undecan-3-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. The compound’s bicyclic structure also influences its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.3]undecane: A similar bicyclic compound without the ketone group.
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure.
Bicyclo[3.2.1]octane: A bicyclic compound with a smaller ring system.
Uniqueness
Bicyclo[3.3.3]undecan-3-one is unique due to its ketone functionality combined with a bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C11H18O |
|---|---|
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
bicyclo[3.3.3]undecan-3-one |
InChI |
InChI=1S/C11H18O/c12-11-7-9-3-1-4-10(8-11)6-2-5-9/h9-10H,1-8H2 |
Clave InChI |
SXVPLPQPJREGKS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCCC(C1)CC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


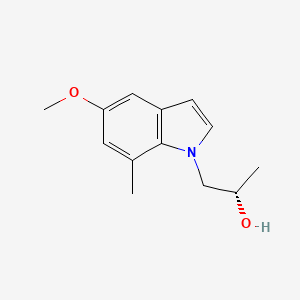
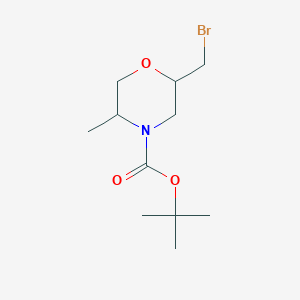
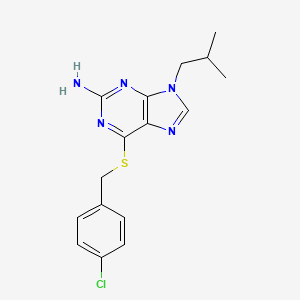

![(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(((1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino)oxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12940162.png)
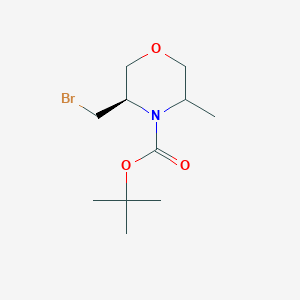
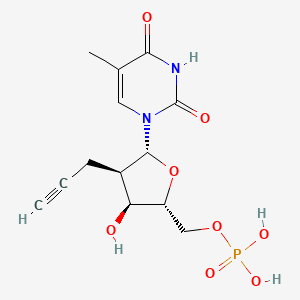
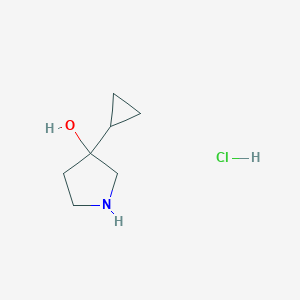
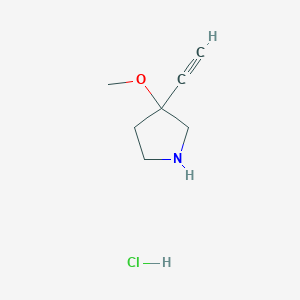
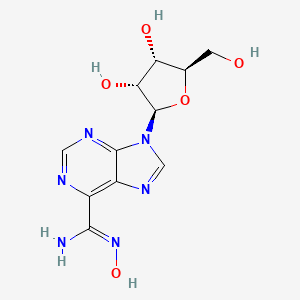
![1H-Imidazole, 1-(4-fluorophenyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12940187.png)
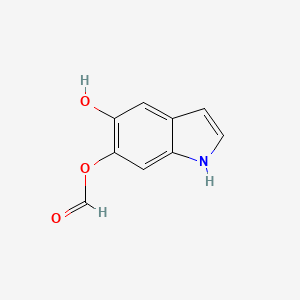

![13-hydroxy-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12940230.png)
